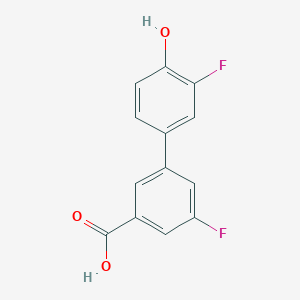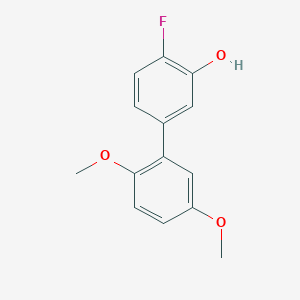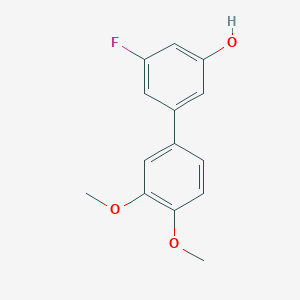
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is a fluorinated phenol compound which has been studied extensively in the scientific community due to its unique physical and chemical properties. It is a white powder and has a melting point of approximately 150°C. 4-CFP-2-FP is a versatile compound that has been demonstrated to have a wide range of applications in various scientific fields, such as medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to have a wide range of applications in various scientific fields. In medicinal chemistry, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In materials science, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential component in organic light-emitting diodes (OLEDs) due to its ability to absorb and emit light in the visible spectrum.
Wirkmechanismus
The exact mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% are not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has several advantages for lab experiments, including its relatively low cost, its stability in organic solvents, and its ability to be synthesized in high yields. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has a low toxicity, making it a safe compound to work with in the laboratory. However, there are some limitations to the use of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in lab experiments, such as its relatively low solubility in water and its relatively low reactivity.
Zukünftige Richtungen
There are several potential future directions for the research of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. For example, further studies could be conducted to explore the potential applications of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in the fields of medicinal chemistry and materials science. Additionally, further research could be conducted to explore the mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to develop new methods for its synthesis. Finally, further studies could be conducted to explore the biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to identify new potential uses for this compound.
Synthesemethoden
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is synthesized via a two-step reaction, starting with the reaction of 3-fluorophenol and 5-fluorobenzaldehyde. This reaction produces 4-(3-fluorophenyl)-2-fluorophenol, which is then oxidized using potassium permanganate or sodium nitrite to yield 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at a temperature of between 40-60°C. The yield of the reaction is typically in the range of 75-90%.
Eigenschaften
IUPAC Name |
3-fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(15)6-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVIFKGDGUVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684393 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-94-1 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














